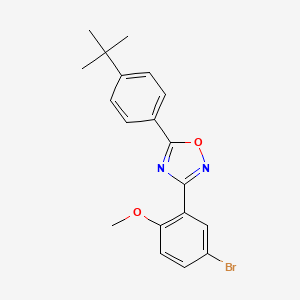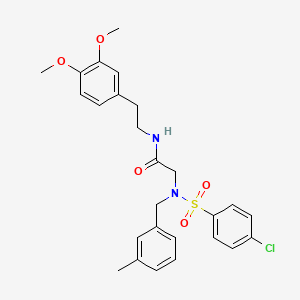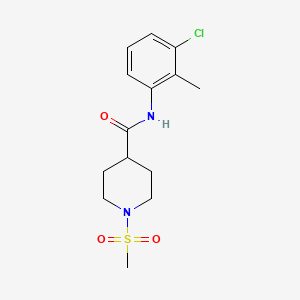![molecular formula C20H24N2O3S B7702312 N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)
N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
DPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DPA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In materials science, DPA has been used as a building block for the synthesis of various polymers and supramolecular structures. In environmental science, DPA has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
作用机制
The exact mechanism of action of DPA is not fully understood. However, it is believed that DPA exerts its effects by binding to specific targets in cells and tissues, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
DPA has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, DPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In materials science, DPA has been used as a building block for the synthesis of polymers with specific properties, such as fluorescence and self-healing. In environmental science, DPA has been shown to selectively bind to heavy metal ions, leading to changes in fluorescence intensity.
实验室实验的优点和局限性
DPA has several advantages for lab experiments, including its ease of synthesis, versatility, and low toxicity. However, DPA also has some limitations, including its limited solubility in water and potential for non-specific binding to other molecules.
未来方向
There are several future directions for research on DPA, including the development of new synthesis methods, the exploration of new applications in various fields, and the investigation of the mechanism of action at the molecular level. Additionally, further research is needed to fully understand the advantages and limitations of DPA for lab experiments and to optimize its use in various applications.
Conclusion
In conclusion, DPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, versatility, and low toxicity make it a promising candidate for further research and development. By understanding its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions, we can continue to explore the potential of DPA in various fields and pave the way for new discoveries and innovations.
合成方法
DPA can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylamine, benzene sulfonic acid, and 2-phenylethylamine. The resulting compound is then reacted with acetic anhydride to form DPA.
属性
IUPAC Name |
N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(21-14-7-8-15-21)17-22(16-13-18-9-3-1-4-10-18)26(24,25)19-11-5-2-6-12-19/h1-6,9-12H,7-8,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKFXFWZPLBPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]benzohydrazide](/img/structure/B7702229.png)

![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7702270.png)
![4-[3-[4-(Propylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7702277.png)




![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)
![(Z)-N'-(4-isopropylbenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702328.png)



